2,3-Dimethyl-1,4-butanediol

Description

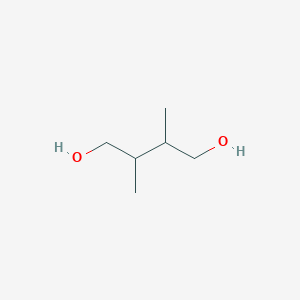

2,3-Dimethyl-1,4-butanediol (C₆H₁₄O₂, molecular weight 118.17 g/mol) is a C₂-symmetric diol with significant applications in asymmetric catalysis and natural product synthesis . Its enantiopure form, (2R,3R)-2,3-dimethyl-1,4-butanediol, is synthesized via chiral auxiliary methods, such as the Feringa protocol, which achieves >99% enantiomeric purity and a 30% overall yield . The compound’s rigid stereochemistry and bifunctional hydroxyl groups make it a versatile building block for designing catalysts and complex organic molecules. Physicochemical properties include a Henry’s Law constant of 5.1×10² atm·m³/mol, indicating moderate volatility in aqueous environments .

Properties

Molecular Formula |

C6H14O2 |

|---|---|

Molecular Weight |

118.17 g/mol |

IUPAC Name |

2,3-dimethylbutane-1,4-diol |

InChI |

InChI=1S/C6H14O2/c1-5(3-7)6(2)4-8/h5-8H,3-4H2,1-2H3 |

InChI Key |

SKQUTIPQJKQFRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)C(C)CO |

Origin of Product |

United States |

Preparation Methods

Hydroxylation of Appropriate Olefin Precursors

- Starting from 2,3-dimethylbutadiene or positional isomers of dimethylbutene that allow hydroxylation at terminal positions (C1 and C4).

- Use of hydrogen peroxide in the presence of formic acid or other peracid systems to generate percarboxylic acids in situ.

- Control of regioselectivity through catalyst choice and reaction conditions to favor 1,4-diol formation.

Multi-step Synthesis via Intermediate Functional Groups

- Synthesis of 2,3-dimethyl-1,4-butanedial or diketone intermediates followed by selective reduction to the diol.

- For example, oxidation of 2,3-dimethylbutane derivatives to dialdehydes or diketones, then reduction using sodium borohydride or catalytic hydrogenation.

Dehydration and Rearrangement Routes

- Starting from this compound precursors, dehydration to form olefins, followed by hydroxylation as in the pinacol process.

- Rearrangement reactions under acidic or catalytic conditions to achieve the desired hydroxylation pattern.

Comparative Data Table: Preparation Parameters of Pinacol (2,3-Dimethyl-2,3-butanediol) as a Benchmark

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,4-butanediol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form hydrocarbons.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) is often used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Hydrocarbons.

Substitution: Halogenated compounds.

Scientific Research Applications

2,3-Dimethyl-1,4-butanediol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,4-butanediol involves its interaction with various molecular targets and pathways. For example, in the pinacol coupling reaction, it forms a vicinal diol through the reduction of carbonyl groups by a reducing agent such as magnesium . This reaction proceeds via the formation of a ketyl radical anion, which then couples to form the diol.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2,3-dimethyl-1,4-butanediol and related diols:

Key Observations :

- Volatility : this compound is more volatile than 1,4-butanediol (Henry’s constant 5.1×10² vs. 2.0×10⁹), suggesting distinct environmental behaviors .

- Symmetry vs. Linearity : The C₂ symmetry of this compound contrasts with the linear structure of 1,4-butanediol, impacting their utility in stereoselective synthesis .

- Functionalization : Brominated derivatives like 1,4-dibromo-2,3-butanediol serve as intermediates in organic synthesis but lack the stereochemical utility of the methyl-substituted analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.